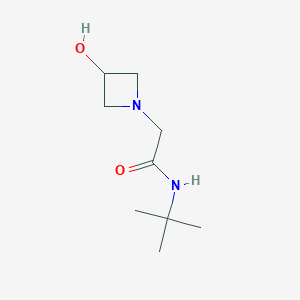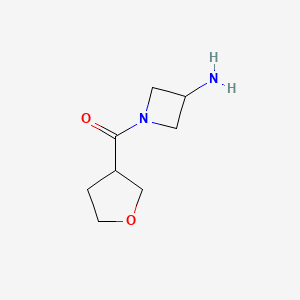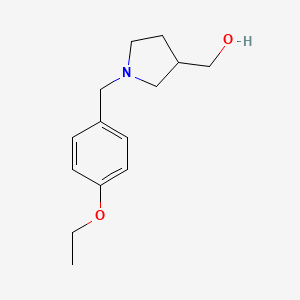
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone
Übersicht
Beschreibung
3-Aminoazetidin-1-yl)(4-propylphenyl)methanone, also known as 3-AAPM, is an organic compound with a variety of applications in scientific research. It is a synthetic compound composed of an aminoazetidine ring and a propylphenyl group. It has been used in the synthesis of peptides and other molecules, as well as in the study of enzyme inhibition and enzyme-substrate interactions. This compound has also been used to study the mechanism of action of several drugs, as well as in the investigation of drug metabolism and drug-drug interactions.
Wissenschaftliche Forschungsanwendungen
1. Potential Use in Histamine H3 Receptor Agonists Compounds similar to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used as high-affinity non-imidazole histamine H3 receptor agonists . These compounds have shown in vivo central nervous system activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of drugs targeting the histamine H3 receptor, which could have implications for the treatment of various neurological and psychiatric disorders.
Potential Use in Anti-Inflammatory Medications
Histamine receptors, such as the H4 receptor, are known to be involved in immune cell chemotaxis . This suggests that compounds like “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the design and synthesis of new compounds for treating chronic inflammatory diseases .
Potential Use in Antimicrobial Medications
Some compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been synthesized and tested for their antimicrobial activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of new antimicrobial medications .
4. Potential Use in the Synthesis of Bioactive Compounds Compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used in the synthesis of potential bioactive compounds . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the synthesis of new bioactive compounds for various applications .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHQPYKTDQGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)




![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
